Copper(I) acetylacetonate

Übersicht

Beschreibung

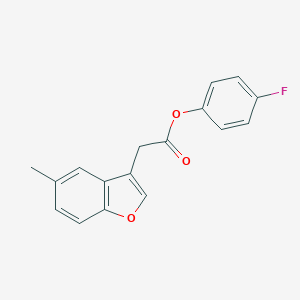

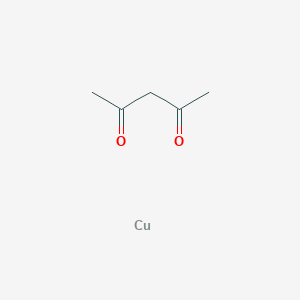

Copper(I) acetylacetonate is a coordination complex derived from the acetylacetonate anion and copper ions . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . It is an air-sensitive oligomeric species .

Synthesis Analysis

Copper(I) acetylacetonate can be prepared by treating acetylacetone with aqueous Cu(NH3)2+4 . It is also mentioned that Copper(II) acetylacetonate can be readily and easily prepared from the reaction of acetylacetone with copper(II) sulfate in aqueous basic solution .Molecular Structure Analysis

Typically both oxygen atoms bind to the metal to form a six-membered chelate ring . The presence of β-carbonyl groups with at least one proton on the intermediate carbon atom, allows a tautomeric equilibrium of the keto and enol forms .Chemical Reactions Analysis

Copper(I) acetylacetonate is widely employed in many types of reactions. It is used as a catalyst in coupling and carbene transfer reactions . It is also employed to catalyze Michael additions .Physical And Chemical Properties Analysis

Copper(I) acetylacetonate is insoluble within water and exists as a bright blue solid . According to X-ray crystallography, the Cu center is square planar .Wissenschaftliche Forschungsanwendungen

Solvent Extraction in Seawater Study

- Study: "Solvent extraction of copper acetylacetonate in studies of copper(II) speciation in seawater" (Moffett & Zika, 1987)

- Application: Used for determining stability constants and concentrations of copper chelators in seawater.

Light Detection

- Study: "Effect of illumination intensity on the characteristics of Cu(acac)2/n-Si photodiode" (Abdel-Khalek et al., 2018)

- Application: Copper (II) acetylacetonate is used in light detection, demonstrating a response to halogen lamp light.

Metal Acetylacetonates in Chemistry

- Study: "PROPERTIES AND APPLICATIONS OF METAL ACETYLACETONATES" (Lamprey, 1960)

- Application: Highlights the chemical properties of metal acetylacetonates like copper acetylacetonate, noting their thermal stability, volatility, and solubility in organic liquids.

Photocatalytic Application

- Study: "Evolution of hierarchical hexagonal stacked plates of CuS from liquid-liquid interface and its photocatalytic application for oxidative degradation of different dyes under indoor lighting" (Basu et al., 2010)

- Application: Utilized in the formation of copper sulfide nanoplates for photocatalytic mineralization of dye molecules.

Wirkmechanismus

The atomistic mechanisms for the atomic layer deposition using the Copper(I) acetylacetonate precursor are studied using first-principles calculations and reactive molecular dynamics simulations . The results show that Copper(I) acetylacetonate chemisorbs on the hollow site of the Cu (110) surface and decomposes easily into a Cu atom and the acac-ligands .

Safety and Hazards

Zukünftige Richtungen

Copper(I) acetylacetonate is being used as precursors for nanoparticle research, polymer science, and catalysis . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Eigenschaften

IUPAC Name |

copper;pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.Cu/c1-4(6)3-5(2)7;/h3H2,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZRVYCYEMYQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C.[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8CuO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328363 | |

| Record name | NSC22310 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(I) acetylacetonate | |

CAS RN |

14220-26-9 | |

| Record name | NSC22310 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241340.png)

![6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B241348.png)

![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)

![2-[(4-Chlorophenyl)sulfonyl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B241356.png)

![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)

![N-(2-methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B241362.png)

![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)